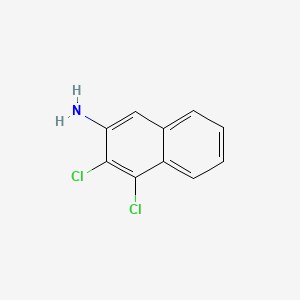

3,4-Dichloro-2-naphthalenamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloronaphthalen-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c11-9-7-4-2-1-3-6(7)5-8(13)10(9)12/h1-5H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMOZDRVVQAHNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344192 | |

| Record name | 3,4-Dichloro-2-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57346-59-5 | |

| Record name | 3,4-Dichloro-2-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dichloro 2 Naphthalenamine and Its Structural Analogues

Established Synthetic Routes to Substituted Naphthalenamines

The traditional synthesis of substituted naphthalenamines often involves a stepwise approach, focusing on the controlled introduction of substituents onto a pre-existing naphthalene (B1677914) ring. Key to this approach are regioselective halogenation and subsequent amination reactions.

Strategies for Regioselective Halogenation on the Naphthalene Core

Achieving a specific substitution pattern, such as the 3,4-dichloro arrangement on a naphthalenamine precursor, hinges on the ability to control the regioselectivity of the halogenation reaction. The naphthalene ring system has distinct positions that exhibit different reactivities towards electrophilic substitution, which can be exploited or must be overcome to achieve the desired isomer.

Several methods have been developed for the regioselective halogenation of aromatic compounds, including naphthalenes and phenols. rsc.org For instance, practical and environmentally considerate methods for the chlorination of arenols have been developed using inexpensive sodium chloride and Oxone® as the chlorine source and oxidant, respectively. researchgate.net The regioselectivity of these reactions can be manipulated by controlling the reaction components. researchgate.net

Catalysis plays a significant role in directing halogenation. Rhodium(III) catalysis has been shown to enable the selective bromination and iodination of various electron-rich heterocycles. nih.gov A key aspect of this method is the dual role of the catalyst, which not only directs the halogenation but also prevents the non-selective background reaction, thereby affording regiochemistry that is complementary to uncatalyzed approaches. nih.gov Similarly, Ni–NiO heterojunction nanoparticles have been utilized as a versatile catalyst for the nuclear halogenation of phenols with remarkable para-selectivity. rsc.org

A plausible route to a 3,4-dichlorinated naphthalene scaffold could start from a precursor like 1-naphthylamine-4-sulfonic acid. A patented process describes the conversion of this starting material into 2,3-dichloro-1,4-naphthoquinone through catalytic chlorination in an aqueous solution, which circumvents the need for organic solvents. google.com This dichloronaphthoquinone could then serve as a key intermediate for subsequent amination.

Amination Approaches for Naphthalenamine Synthesis

Once a suitably di-halogenated naphthalene core is obtained, the introduction of the amine group is the subsequent critical step. Both classical and modern catalytic methods are available for this transformation.

Classical amination can be achieved by reacting aromatic polyhalides with metal amides, such as sodium amide or potassium amide, in liquid ammonia. sci-hub.ru Studies on dichloronaphthalene mixtures have shown that this method can produce chloronaphthylamines, although it may result in isomer mixtures. sci-hub.ru The position of amination is often consistent with a benzyne (B1209423) intermediate mechanism. sci-hub.ru

More recently, transition metal-catalyzed C-N bond-forming reactions have become the state-of-the-art for arylamine synthesis due to their high efficiency and broad substrate scope. nih.gov The Buchwald-Hartwig amination, which typically employs a palladium catalyst with specialized phosphine (B1218219) ligands, is a powerful tool for coupling aryl halides or triflates with a wide range of amines. nih.govnih.govniscpr.res.in This methodology has been successfully applied to the synthesis of complex molecules, including the formation of diazatetracenes from functionalized dichloronaphthalenes. nih.gov Palladium-catalyzed amination of aryl nonaflates, which are stable alternatives to triflates, has also been demonstrated to be effective for producing anilines from electron-rich and neutral substrates. acs.org

Advanced Synthetic Transformations for 3,4-Dichloro-2-naphthalenamine Scaffolds

Modern organic synthesis provides powerful tools that can construct the entire substituted naphthalenamine scaffold in a more convergent manner, often establishing multiple bonds and stereocenters in a single sequence.

Transition Metal-Catalyzed Coupling Reactions in Naphthalenamine Synthesis

Transition metal catalysis is not only used for amination but also for the construction of the core naphthalene ring itself. A notable example is the palladium(II)-catalyzed annulation of internal alkynes with 2-(cyanomethyl)phenylboronates, which directly yields 3,4-disubstituted-2-naphthalenamines. acs.org This reaction proceeds under mild, neutral conditions and involves transmetalation, alkyne insertion, and a subsequent nucleophilic addition to the intramolecular cyano group. acs.org The method is compatible with various functional groups and provides a direct entry to the desired scaffold.

Table 1: Palladium-Catalyzed Annulation to Form 3,4-Disubstituted-2-naphthalenamines acs.org

| Alkyne Substrate | Phenylboronate Substrate | Product | Yield |

|---|---|---|---|

| Diphenylacetylene | 2-(Cyanomethyl)phenylboronate | 3,4-Diphenyl-2-naphthalenamine | 89% |

| 1,2-Di(p-tolyl)acetylene | 2-(Cyanomethyl)phenylboronate | 3,4-Di(p-tolyl)-2-naphthalenamine | 87% |

| 1-Phenyl-1-propyne | 2-(Cyanomethyl)phenylboronate | 3-Methyl-4-phenyl-2-naphthalenamine | 77% |

Data sourced from The Journal of Organic Chemistry. acs.org

This strategy highlights the power of transition metal catalysis to build complex aromatic systems with high regiocontrol, representing a significant advancement over classical multi-step sequences. niscpr.res.insnnu.edu.cnsemanticscholar.org

Electrophilic Cyclization Strategies for Naphthalene Core Formation

Electrophilic cyclization of functionally-substituted alkynes offers another advanced and highly regioselective pathway to polysubstituted naphthalenes. nih.gov This approach builds the naphthalene core from acyclic precursors. A general and efficient method involves the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols. nih.govacs.org Various electrophiles, including iodine monochloride (ICl), bromine (Br₂), and N-bromosuccinimide (NBS), can trigger the cyclization under very mild conditions to produce substituted naphthalenes in good to excellent yields. nih.govacs.org

Table 2: Electrophilic Cyclization of an Arene-Containing Propargylic Alcohol nih.gov

| Electrophile | Temperature | Time | Product | Yield |

|---|---|---|---|---|

| I₂ | rt | 2 h | 2-Iodonaphthalene derivative | 65% |

| ICl | rt | 5 min | 2-Iodonaphthalene derivative | 85% |

| Br₂ | rt | 5 min | 2-Bromonaphthalene derivative | 89% |

Data sourced from The Journal of Organic Chemistry. nih.gov

This methodology accommodates a range of functional groups and has been extended to synthesize other fused aromatic systems. nih.govscispace.comresearchgate.net By designing an appropriate arylalkyne precursor, this strategy could be tailored to generate a naphthalene core with the specific substitution pattern required for this compound.

Multi-component Reactions Incorporating Naphthalen-2-amine Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, represent a highly efficient approach to building molecular complexity. rsc.org Derivatives of naphthalen-2-amine, a close structural analogue of the target compound, are common substrates in such reactions.

The Betti reaction, a classic MCR, involves the condensation of a naphthol (commonly 2-naphthol), an aldehyde, and an amine to produce aminobenzylnaphthols. researchgate.net This reaction and its modern variations demonstrate the utility of naphthylamines in constructing complex scaffolds. researchgate.net

More advanced MCRs have been developed using naphthalen-2-amine. For example, a three-component reaction between aromatic aldehydes, naphthalen-2-amine, and tetrahydropyran-4-one in the presence of iodine as a catalyst affords complex 1H-5-arylbenzo[f]pyrano[3,4-c]quinoline derivatives in high yields. nih.gov Copper-catalyzed MCRs have also been employed to synthesize naphthalene-annulated 2-aminothiazoles from aminonaphthalenes. beilstein-journals.org While the Petasis reaction is typically challenging with primary aromatic amines, methods have been developed to utilize them as substrates, expanding the scope of this powerful MCR. acs.org

These examples underscore the value of naphthalenamine derivatives as versatile building blocks in advanced, one-pot synthetic strategies for the rapid assembly of diverse and complex molecular architectures. nih.gov

Stereo- and Regioselective Synthesis Approaches for Dichloro-Naphthalenamine Isomers

The precise control over the arrangement of substituents on the naphthalene core is critical for defining the properties and applications of dichloro-naphthalenamine isomers. Regioselective synthesis aims to direct the chlorination and amination to specific positions, while stereoselective methods are employed for creating chiral derivatives, such as those with axial chirality.

Regioselective Synthesis: Achieving the this compound substitution pattern requires careful selection of synthetic routes. The functionalization of naphthalene rings is governed by the directing effects of existing substituents. Direct functionalization of C-H bonds is a powerful strategy that avoids pre-functionalized starting materials, reducing step count and waste. anr.fr

Catalytic systems, particularly those using palladium, have been developed for the regioselective halogenation of naphthalene derivatives. anr.fr For instance, by using a carbonyl group as a directing group, it is possible to selectively halogenate 1-naphthaldehydes at either the 2- or 8-position. anr.fr Transition-metal-free protocols are also emerging as environmentally relevant alternatives for C-H bond halogenation on arenes. researchgate.net The generation of reactive halogenating species from systems like oxone-halide can provide a mild and efficient method for this transformation. researchgate.net

The introduction of the amine group can also be guided with high regioselectivity. In one strategy, researchers found that 2-naphthylamine (B18577) derivatives could be used to construct a C-N bond specifically at the C1 position using azodicarboxylates as the amino source, catalyzed by a Brønsted acid. nih.gov

Stereoselective Synthesis: While this compound itself is not chiral, related naphthalenamine structures can exhibit chirality, most notably atropisomerism, where rotation around a single bond is restricted. Significant progress has been made in the atroposelective synthesis of naphthalenamine derivatives.

One notable method involves the direct enantioselective C-H amination of 2-naphthylamine derivatives. nih.gov Using a chiral phosphoric acid (CPA) as an organocatalyst, a dual hydrogen-bonding intermediate is formed with an azodicarboxylate, which facilitates the creation of a chiral N-C axis with high enantioselectivity. nih.gov This approach has been successfully applied to N-phenyl-2-naphthylamines bearing a variety of functional groups. nih.gov

Another advanced strategy is the electrochemical dehydrogenative homo-coupling of β-naphthylamine derivatives. unimi.itresearchgate.net This method can produce chiral 2,2'-binaphthyl (B165483) diamine derivatives. By employing an enantiopure β-naphthylamine with a chiral auxiliary (such as an aminoalcohol), the coupling reaction proceeds with high diastereoselectivity, achieving ratios up to 96:4. unimi.it

| Method | Target Transformation | Catalyst/Reagent | Key Feature | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed C-H Halogenation | Regioselective chlorination of naphthaldehydes | Palladium catalyst | Directs halogenation to specific positions (e.g., C2 or C8) using a directing group. | anr.fr |

| Direct Enantioselective C-H Amination | Atroposelective synthesis of N-C axially chiral naphthalenamines | Chiral Phosphoric Acid (CPA) / Azodicarboxylate | Creates N-C axial chirality with high enantioselectivity via organocatalysis. | nih.gov |

| Electrochemical Dehydrogenative Homo-Coupling | Stereoselective synthesis of chiral binaphthyl diamines | Chiral auxiliary on β-naphthylamine | Forms C-C bond with high diastereoselectivity driven by the chiral auxiliary. | unimi.itresearchgate.net |

| Transition-Metal-Free C-H Halogenation | Regioselective halogenation of arenes | Oxone-halide system | In situ generation of reactive halogenating species avoids toxic reagents. | researchgate.net |

Green Chemistry and Sustainable Synthesis Considerations for Dichloro-Naphthalenamine Production

The principles of green chemistry aim to reduce the environmental impact of chemical manufacturing through innovative process design. mlsu.ac.inrsc.org For the production of dichloro-naphthalenamines and other aromatic amines, this involves developing safer, more efficient, and sustainable synthetic routes that minimize waste and hazard. researchgate.nettandfonline.com

Greener Halogenation and Amination: Traditional halogenation and amination processes often involve hazardous reagents and produce significant waste. A key goal of green chemistry is to replace these with more benign alternatives. mlsu.ac.in An efficient and greener protocol for the electrophilic halogenation of naphthalenes has been developed using hydrogen peroxide (H₂O₂) and alkali metal halides in an aqueous micellar medium. scirp.orgscirp.org This method avoids harmful solvents and generates the active halogen species in situ, representing a clean and safe procedure. scirp.orgscirp.org

For the amination step, sustainable approaches focus on avoiding the conventional route of nitration followed by reduction, which uses highly corrosive and hazardous nitric acid. acs.org Alternative strategies include:

Synthesis from Bio-renewable Feedstocks: Lignin, a major component of biomass, is a rich source of renewable aromatic compounds. rug.nl Processes have been developed to convert lignin-derived monomers into aromatic amines, bypassing the need for petrochemical feedstocks and hazardous nitration steps. acs.orgacs.org One such strategy involves a Beckmann rearrangement to introduce the nitrogen atom. acs.org

Biocatalysis: Enzymes can offer high selectivity under mild conditions, minimizing waste and avoiding toxic chemicals. iitb.ac.in For example, genetically engineered E. coli expressing specific enzymes have been used for the highly selective synthesis of secondary aromatic amines, demonstrating the potential of biocatalytic routes in pharmaceutical manufacturing. iitb.ac.in

Process Optimization and Solvent Use: Green chemistry also emphasizes process efficiency. This includes maximizing atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. mlsu.ac.in "Telescoped" processes, where multiple reaction steps are combined into a single operation without isolating intermediates, can significantly reduce solvent use, energy consumption, and waste. tandfonline.com

The choice of solvent is another critical factor, as solvents can account for a large portion of the material used in a chemical process. nih.gov The ideal green reaction uses no solvent or employs benign alternatives like water. nih.gov The use of aqueous micellar media for halogenation is a prime example of replacing traditional volatile organic compounds (VOCs). scirp.orgscirp.org

| Green Chemistry Principle | Approach | Example | Advantage | Reference |

|---|---|---|---|---|

| Use of Safer Solvents | Aqueous Micellar Catalysis | Halogenation of naphthalenes using H₂O₂ in water with a surfactant. | Avoids volatile organic solvents; water is non-toxic and non-flammable. | scirp.orgscirp.org |

| Use of Renewable Feedstocks | Synthesis from Lignin | Conversion of lignin-derived monomers to aromatic amines via Beckmann rearrangement. | Reduces reliance on petrochemicals and avoids hazardous nitration. | acs.orgacs.org |

| Catalysis | Biocatalysis | Use of engineered microorganisms (e.g., E. coli) to produce chiral amines. | High selectivity, mild reaction conditions, reduced waste. | iitb.ac.in |

| Design for Energy Efficiency / Waste Prevention | Telescoped Processes | Combining multiple synthetic steps for an intermediate of sertraline (B1200038) without isolation. | Reduces solvent usage, purification steps, and overall waste. | tandfonline.com |

| Less Hazardous Chemical Synthesis | In Situ Reagent Generation | Using an oxone-halide system to generate the halogenating agent as needed. | Eliminates the need to handle and store stoichiometric halogenating agents. | researchgate.net |

Structure Activity Relationship Sar Studies of 3,4 Dichloro 2 Naphthalenamine Derivatives

Correlating Structural Modifications with Biological Response in Naphthalenamine Scaffolds

The naphthalene (B1677914) core is a versatile scaffold in drug development, with its derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. derpharmachemica.comresearchgate.net The biological response of naphthalenamine derivatives is intricately linked to the nature and position of substituents on the naphthalene ring system.

Research into various naphthalenamine derivatives has demonstrated that specific structural modifications are key to their biological efficacy. For instance, in the development of antimicrobial agents, the introduction of methyl, methoxy (B1213986), and chloro groups onto a naphthol ring system was found to significantly enhance activity against various pathogens. ijpsjournal.com Similarly, studies on naphthalimide derivatives, a related class of compounds, show that their anticancer activity is highly dependent on the substitution patterns, with some derivatives exhibiting greater potency than established drugs like cisplatin. rjraap.com

A study on antitumor active quinoline (B57606) derivatives, which share structural similarities, found that specific substitutions were critical for activity. Aniline (B41778) groups at the C-4 position and alkoxy groups at the C-7 position played important roles in optimizing cytotoxic effects. researchgate.net This underscores the importance of a systematic approach to modifying the scaffold to map out the structure-activity landscape.

Table 1: Correlation of Structural Modifications with Biological Activity in Naphthalene Analogs

This table is interactive. You can sort and filter the data.

| Scaffold/Derivative Class | Structural Modification | Observed Biological Effect | Reference |

|---|---|---|---|

| Naphthyl-Pyrazoline | Chloro, hydroxy, dimethylamino substitutions at N-1 position of pyrazoline ring | Significant antimicrobial activity | ijpsjournal.com |

| Azetidinone-Naphthol | Methyl, methoxy, chloro substitutions on the aromatic ring | Enhanced antimicrobial activity compared to standards | ijpsjournal.com |

| Naphthalimide | Heterocyclic fusion and various substitutions | Potent and selective anticancer activity against multiple cell lines | rjraap.com |

| Naphthyl-Pyrazolyl-Methylene | Substitutions on an attached phenyl ring | Modulated antioxidant and antifungal activity | derpharmachemica.com |

| Quinoline (Naphthalene bioisostere) | Aniline at C-4, alkoxy at C-7 | Optimal antitumor activity | researchgate.net |

Impact of Halogen Substituents on Structure-Function Relationships

Halogen substituents, such as chlorine, are pivotal in medicinal chemistry for their ability to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of chlorine atoms, as seen in 3,4-dichloro-2-naphthalenamine, can significantly influence lipophilicity, electronic distribution, and metabolic stability, thereby altering biological activity.

Studies on HIV-1 integrase inhibitors have thoroughly examined the effect of halogen substituents on a key benzyl (B1604629) ring within the inhibitor structure. nih.gov The research consistently found that dihalo-substituted analogues generally possessed higher potency than their monohalo-substituted counterparts. nih.gov However, the addition of further halogens to create tri-halo derivatives did not lead to an enhancement in inhibitory potency and, in some cases, was detrimental. nih.gov This suggests an optimal level of halogenation for biological activity.

The position of the halogen is also critical. In the aforementioned HIV-1 inhibitor study, a chloro substituent at the 3-position was found to be particularly important for strand transfer inhibitory potency, while the choice of halogen at the 4-position was less critical. nih.gov This demonstrates that specific halogen placements can lead to more favorable interactions within the target's binding pocket. Further research into cobalt bis(dicarbollide) derivatives substituted with various halogens (fluorine, chlorine, bromine, and iodine) revealed that increasing the atomic mass of the halogen substituent could improve biological activity, with iodine providing the most selective antibacterial outcome in that series. rsc.org

Table 2: Effect of Halogen Substitution on Biological Potency (Example from HIV-1 Integrase Inhibitors)

This table is interactive. You can sort and filter the data.

| Compound Type | Substitution Pattern | Relative Potency | Key Finding | Reference |

|---|---|---|---|---|

| Monohalo-substituted | Single halogen (F, Cl, Br) | Lower | --- | nih.gov |

| Dihalo-substituted | Two halogens (e.g., 3-Cl, 4-F) | Higher | Generally more potent than mono-substituted versions. | nih.gov |

| Tri-halo-substituted | Three halogens (e.g., 3-Cl, 4-F, 6-F) | Reduced | Additional halogens did not enhance and sometimes reduced potency. | nih.gov |

| Positional Isomers | 3-Chloro maintained, other halogens moved | Variable | The 3-chloro position was identified as critical for high potency. | nih.gov |

Positional Isomerism and Stereochemical Influence in Biological Activity

The three-dimensional arrangement of atoms (stereochemistry) and the specific placement of functional groups on the aromatic rings (positional isomerism) are fundamental determinants of a molecule's biological activity. michberk.com Chiral compounds are typically biosynthesized as a single enantiomer, and this stereochemical purity is often crucial for specific interactions with biological targets like enzymes and receptors. mdpi.com

For naphthalenamine derivatives, which can possess chiral centers, the stereochemistry is critical for biological function. ontosight.aivulcanchem.com Different stereoisomers of the same compound can exhibit vastly different activities, with one isomer often being highly active while the other is significantly less potent or even inactive. michberk.com This is because the precise spatial orientation of the molecule dictates how well it fits into a specific binding site. For example, in a study of nature-inspired 3-Br-acivicin derivatives, only the isomers with a specific (5S, αS) stereochemistry displayed significant antiplasmodial activity, suggesting that their uptake and/or target interaction is highly stereoselective. mdpi.com

Positional isomerism also plays a crucial role. The specific location of the dichloro substituents in this compound, for instance, creates a distinct electronic and steric profile compared to other isomers like 2,4-dichloro or 6,7-dichloro analogues. In a study of anticancer quinoline derivatives, compounds with substitutions at positions 2 and 3 were more active against certain cancer cell lines than those substituted at positions 4 and 8. researchgate.net This highlights that the relative positions of functional groups are as important as their presence. The specific arrangement of the two chlorine atoms and the amine group on the naphthalene core of this compound defines its unique potential for interaction with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dichloro-Naphthalenamines and Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. neovarsity.org By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent and selective drug candidates. nih.gov For complex molecules like dichloro-naphthalenamine analogues, QSAR is an invaluable tool for understanding the nuanced effects of structural modifications.

QSAR models can be based on 2D descriptors, which consider the molecule's topology, or 3D descriptors, which account for its spatial structure. neovarsity.orgmdpi.com 3D-QSAR methods are particularly powerful as they can capture stereochemical information that is often lost in 2D approaches. azolifesciences.com These models help rationalize why certain compounds are more potent by creating visual maps that identify regions where specific chemical properties (e.g., steric bulk, positive or negative charge) are favorable or unfavorable for activity. neovarsity.org

Mechanistic Investigations of Biological Activities of 3,4 Dichloro 2 Naphthalenamine Analogues in Vitro Studies

Elucidation of Molecular Targets and Cellular Pathways

The biological effects of naphthalenamine derivatives are initiated by their interaction with specific molecular targets, which in turn modulates various cellular pathways. While direct studies on 3,4-dichloro-2-naphthalenamine are limited, research on its analogues reveals a range of potential targets.

Naphthalenamine compounds can function as ligands, binding to specific receptors or enzymes and thereby altering their activity. This interaction can trigger changes in cellular signaling pathways that govern numerous biological processes. For instance, a notable analogue, cis-(1S)-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride (a derivative of sertraline), has been shown to significantly affect serotonin (B10506) levels in the brain.

Another class of analogues, such as (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphthylamine (NS8593), demonstrates potent negative gating modulation of small-conductance Ca²⁺-activated K⁺ (KCa2) channels. This highlights how specific functional groups on the naphthalenamine scaffold dictate the compound's biological activity and its interaction with specific ion channels. The core structure of dialkylaminonaphthylpyridinium (DANPY), a related chromophore, involves a tertiary aromatic amine (the naphthalenamine) acting as an electron donor, which is a key feature of its optical properties and suggests potential roles in charge-transfer interactions within biological systems. nih.gov

Cellular Interactions and Subcellular Localization Studies

The efficacy of a compound is often dependent on its ability to reach its subcellular target. Studies on naphthalenamine analogues have begun to map their journey within the cell.

Fluorescence microscopy has been employed to determine the subcellular localization of these derivatives. For example, a triphenylamine-substituted bis(indolyl)methane (BIM) derivative, which shares aromatic amine characteristics with naphthalenamines, was observed to accumulate in the mitochondria of MRC-5 cells and the nucleus of T. brucei parasites. csic.es The specific localization appears to be time-dependent, with nuclear accumulation increasing over a two-hour period in the parasites. csic.es

The interaction with cellular membranes is another critical aspect. The 1-N-phenylnaphylamine (NPN)-uptake assay is a useful tool for investigating how these compounds affect membrane integrity. nih.gov For instance, outer membrane vesicles (OMVs) from Pseudomonas syringae were shown to protect the bacterium from membrane-active antibiotics by sequestering them, a process that can be monitored using NPN uptake. nih.gov This suggests that naphthalenamine derivatives may have complex interactions with bacterial cell envelopes. The development of techniques to identify the subcellular sites of enzymes that hydrolyze β-naphthylamine substrates has also been a focus of research, underscoring the importance of understanding where these compounds are metabolized within the cell. nasa.gov

Modulation of Biological Processes by Dichloro-Naphthalenamine Derivatives (e.g., enzyme inhibition, DNA interaction)

Dichloro-naphthalenamine derivatives and their analogues can exert their biological effects by modulating key cellular processes such as enzyme activity and DNA interactions.

Enzyme Inhibition: Several studies have highlighted the enzyme inhibitory potential of dichlorinated compounds. For example, 3,4-dichloro-phenylboronic acid was identified as a potent competitive inhibitor of mandelate (B1228975) racemase (MR), with a Ki of 5.7 ± 0.5 nM. dal.ca This demonstrates the significant contribution of the dichloro-substitution pattern to high-affinity enzyme inhibition. dal.ca While not a naphthalenamine, this finding suggests that the 3,4-dichloro substitution on an aromatic ring is a key feature for potent enzyme inhibition. Some naphthalenamine analogues have been investigated as inhibitors of cytochrome P-450 enzymes. drugbank.com Furthermore, certain cycloguanil (B1669406) analogues, which are structurally distinct but also target parasitic enzymes, have been shown to be dual inhibitors of Trypanosoma brucei pteridine (B1203161) reductase and dihydrofolate reductase. mdpi.com

DNA Interaction: The planar aromatic structure of the naphthalene (B1677914) core is well-suited for interaction with DNA. Derivatives of 1,8-naphthalimide, for example, have been shown to intercalate into DNA. rsc.org The introduction of thiono or thio groups into these naphthalimides significantly enhances both their DNA intercalation and photocleavage abilities compared to their oxygen-containing counterparts. rsc.org This suggests that modifications to the naphthalenamine scaffold can fine-tune its DNA-binding properties. Peptide nucleic acids (PNAs) conjugated to naphthalene diimide derivatives have also been developed to modulate DNA binding efficiency. nih.gov

| Compound/Analogue Class | Enzyme Target | Observed Effect | Reference |

|---|---|---|---|

| 3,4-Dichloro-phenylboronic acid | Mandelate Racemase (MR) | Potent competitive inhibition (Ki = 5.7 ± 0.5 nM) | dal.ca |

| Naphthalenamine Analogues | Cytochrome P-450 | Inhibition | drugbank.com |

| Cycloguanil Analogues | Trypanosoma brucei Pteridine Reductase & Dihydrofolate Reductase | Dual inhibition | mdpi.com |

Comparative Analysis of Biological Potency Across Naphthalenamine Subclasses

The biological potency of naphthalenamine derivatives is highly dependent on their substitution patterns. Comparative studies across different subclasses have begun to elucidate key structure-activity relationships (SAR).

For instance, in a series of α-naphthylamine derivatives tested for cytotoxic and antifungal activities, N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines showed good selective cytotoxicity against several human cancer cell lines. nih.gov In contrast, N-(pyridinylmethyl)naphthalen-1-amines exhibited antifungal activity, and this activity was dependent on the position of the nitrogen atom within the pyridine (B92270) ring. nih.gov This indicates a clear divergence in the biological activity based on the nature of the substituent on the amine group.

The importance of chloro-substitution has been highlighted in several studies. For example, in a series of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives, the presence of a 2,4-dichloro group on the benzylidene amino portion was found to be essential for activity against various bacteria and fungi. ijpsjournal.comekb.egekb.eg Similarly, for other naphthalene derivatives, chloro substitutions on the aromatic ring, along with methyl and methoxy (B1213986) groups, led to potent antimicrobial activity. ekb.eg In a study of lapatinib-derived analogues against Schistosoma mansoni, the substitution pattern on the quinoline (B57606) ring, including methylation, significantly impacted bioactivity. nih.gov

| Naphthalenamine Subclass/Analogue | Substitution Feature | Observed Biological Potency/Activity | Reference |

|---|---|---|---|

| N-Aryl-N-[1-(1-naphthyl)but-3-enyl]amines | Aryl and butenyl groups on the amine | Selective cytotoxicity against cancer cell lines | nih.gov |

| N-(Pyridinylmethyl)naphthalen-1-amines | Pyridinylmethyl group on the amine | Antifungal activity (dependent on N position in pyridine) | nih.gov |

| 4-Amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives | 2,4-Dichloro substitution on benzylidene amino portion | Essential for antibacterial and antifungal activity | ijpsjournal.comekb.egekb.eg |

| Lapatinib-derived quinoline analogues | Methylation pattern on the quinoline ring | Modulates bioactivity against Schistosoma mansoni | nih.gov |

Computational and Theoretical Chemistry of 3,4 Dichloro 2 Naphthalenamine

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of molecules. For 3,4-Dichloro-2-naphthalenamine, DFT calculations can elucidate the optimized molecular geometry, including bond lengths and angles, and provide a detailed picture of its electronic properties. These calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic behavior.

DFT studies typically involve optimizing the molecule's geometry to find its lowest energy conformation. From this optimized structure, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to be reactive.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide insights into charge distribution and intramolecular interactions, such as hyperconjugation and hydrogen bonding. For this compound, NBO analysis would reveal the partial charges on the nitrogen and chlorine atoms, which significantly influence its intermolecular interactions.

Table 1: Illustrative DFT-Calculated Parameters for a Naphthalene (B1677914) Derivative

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -1250.45 |

| HOMO Energy (eV) | -6.21 |

| LUMO Energy (eV) | -1.89 |

| HOMO-LUMO Gap (eV) | 4.32 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can be used to explore its potential as a ligand for various biological targets, such as enzymes or receptors. This is particularly relevant in drug discovery, where understanding ligand-target interactions is key. The process involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding affinity.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and behavior of the ligand-protein complex over time. nih.gov MD simulations provide a dynamic view of the interactions, showing how the ligand and protein adjust their conformations to achieve optimal binding. nih.gov These simulations can reveal the stability of hydrogen bonds, hydrophobic interactions, and other forces that hold the complex together. The root-mean-square deviation (RMSD) is often monitored during MD simulations to assess the stability of the complex. nih.gov

For instance, various naphthalene derivatives have been investigated as potential inhibitors for targets like tubulin and cyclooxygenase (COX) enzymes. nih.govelsevierpure.com In such studies, docking would identify key amino acid residues in the binding pocket that interact with the naphthalene core, the amino group, and the chlorine substituents of a molecule like this compound.

Table 2: Example Molecular Docking Results for a Naphthalene-Based Ligand

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Carbonic Anhydrase IX | 5FL4 | -8.61 | His94, His96, Gln92 |

| Tubulin | 1SA0 | -9.60 | Cys241, Leu248, Ala316 |

Note: This table presents example data for various naphthalene derivatives from research to illustrate the type of information gained from molecular docking studies. nih.govelsevierpure.comnih.gov

Prediction of Reactivity and Reaction Mechanisms through Computational Approaches

Computational chemistry offers powerful tools for predicting the reactivity of molecules and elucidating potential reaction mechanisms. For this compound, these methods can predict sites susceptible to electrophilic or nucleophilic attack and model the energy profiles of chemical reactions. DFT calculations are again central here, as parameters derived from the molecular orbitals can be used as reactivity descriptors.

For example, the distribution of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively. The Fukui function is another descriptor that can be calculated to predict local reactivity, identifying which atoms in the molecule are most likely to accept or donate electrons. Computational methods can be used to predict the reactivity of substituted naphthalenes in various chemical processes. researchgate.net For halogenated naphthalenes, computational models can help predict the outcomes of reactions like oxidation or further substitution. researchgate.net

Furthermore, computational approaches can be used to map out the entire energy landscape of a proposed reaction, including transition states and intermediates. This allows for a detailed understanding of the reaction mechanism and can help explain why certain products are formed over others. For instance, the mechanism of palladium-catalyzed reactions involving naphthalene derivatives has been investigated using DFT to understand the formation of different products.

Conformational Analysis and Stereoelectronic Effects in Dichloro-Naphthalenamines

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org For a molecule like this compound, the primary focus of conformational analysis would be the orientation of the amino group relative to the naphthalene ring and the adjacent chlorine atom.

The rotation around the C-N bond may be influenced by steric hindrance from the neighboring chlorine atom at the 3-position. The planarity of the amino group with respect to the aromatic ring is a key conformational feature, affecting the molecule's electronic properties due to conjugation. Computational methods can be used to calculate the energy profile for rotation around this bond, identifying the most stable (lowest energy) conformations.

Role of Naphthalenamine As a Core Chemical Scaffold in Diverse Research Fields

Design and Development of Novel Chemical Entities Based on the Naphthalene (B1677914) Moiety

The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents. nih.govekb.eg Its derivatives have been extensively explored and have shown a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. ijpsjournal.comresearchgate.net The strategic modification of the naphthalene ring by introducing various functional groups, such as halogens and amines, is a key strategy in drug discovery to modulate the pharmacokinetic and pharmacodynamic profiles of new chemical entities.

The presence of dichloro-substituents, as in 3,4-Dichloro-2-naphthalenamine, is particularly significant. Halogen atoms can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This makes chlorinated naphthalenamine derivatives attractive starting points for creating libraries of novel compounds for biological screening. For instance, research into naphthylamine analogs has led to the development of compounds with broad-spectrum antimicrobial activity. ekb.eg While specific studies on the 3,4-dichloro isomer are not extensively detailed in the literature, its structural motifs are representative of a class of compounds used to probe structure-activity relationships in the quest for new and more effective therapeutic agents. The combination of the naphthalenamine backbone with chlorine atoms provides a unique electronic and steric profile that medicinal chemists can exploit to design molecules with enhanced potency and selectivity.

Application in Advanced Materials Science Research

Naphthalene derivatives are not only crucial in pharmaceuticals but also find significant applications in materials science due to their desirable optical and electronic properties. The conjugated π-system of the fused rings makes them suitable for the development of organic electronic materials, dyes, and fluorescent probes. The functionalization of the naphthalene core allows for the fine-tuning of these properties.

Amines and chloro-groups, such as those in this compound, can act as powerful modulating groups. The amino group can serve as a point of attachment for polymerization or functionalization, while the chlorine atoms can influence the material's stability, solubility, and electronic energy levels. Naphthalene-based phthalimide (B116566) derivatives, for example, have been investigated as model compounds for electrochromic materials, which change color upon electrochemical reduction or oxidation. mdpi.com Although research specifically detailing the use of this compound in this field is limited, the broader class of chlorinated aromatic amines is employed in creating specialized polymers and frameworks. These compounds can serve as monomers or key intermediates in the synthesis of high-performance polymers, organic semiconductors, or functional dyes, where the specific arrangement of substituents is critical for achieving the desired material characteristics.

Intermediates in Complex Organic Synthesis and Heterocyclic Chemistry

Perhaps the most established role of dichlorinated naphthalene structures is as versatile intermediates in complex organic synthesis. The reactivity of the naphthalene ring, enhanced by its substituents, allows it to be a precursor for a vast array of more complex molecules, particularly heterocyclic compounds. researchgate.net

Improved synthetic methods have been developed for various mono- and di-chloro-2-naphthylamines, highlighting their importance as building blocks. rsc.org For example, dichlorinated benzoquinoline derivatives, which can be synthesized from naphthylamine precursors, serve as key intermediates for constructing complex, fused heterocyclic systems like dinaphthonaphthyridines. nih.gov

The synthesis of sertraline (B1200038), a well-known antidepressant, involves an intermediate, N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalen-1-ylidene]methanamine, which underscores the importance of the dichlorinated naphthalene framework in the synthesis of complex pharmaceutical compounds. google.com The strategic application of named reactions in organic synthesis often relies on such versatile intermediates to construct molecular architectures efficiently. nhqhblog.tech The presence of both amine and chloro functional groups on the naphthalene scaffold provides multiple reactive sites, allowing chemists to perform selective chemical transformations to build intricate molecular structures that would be difficult to access through other means.

Future Research Directions and Emerging Paradigms for 3,4 Dichloro 2 Naphthalenamine

Advanced Synthetic Strategies for More Complex Dichloro-Naphthalenamine Derivatives

Future work will likely focus on moving beyond simple modifications to creating a diverse library of complex derivatives. The development of advanced synthetic methodologies is crucial for exploring the full potential of the 3,4-dichloro-2-naphthalenamine core. A primary future direction involves the application of diversity-oriented synthesis (DOS), a strategy that aims to rapidly generate libraries of structurally diverse small molecules from simple building blocks. acs.org

A key area of exploration will be the strategic use of C–H activation reactions. acs.org This powerful technique allows for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in the naphthalene (B1677914) scaffold. acs.org By designing appropriate directing groups and templates, researchers could achieve site-selective modifications at various positions on the naphthalene ring system, a task that is challenging with classical methods due to issues of regioselectivity. acs.org Such strategies would enable the introduction of a wide array of functional groups, thereby expanding the chemical space available for biological screening and materials development.

Furthermore, advanced cross-coupling reactions, which have been successfully applied to other 2-naphthylamine (B18577) derivatives, represent another promising avenue. acs.org Techniques such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings could be optimized for the this compound scaffold to append various aryl, alkyl, and alkyne moieties. The electronic properties conferred by the two chlorine atoms may influence reactivity, necessitating the development of bespoke catalytic systems.

| Synthetic Strategy | Description | Potential Application to this compound |

| Diversity-Oriented C–H Activation | Direct, site-selective functionalization of C–H bonds using specialized templates or directing groups. acs.org | Creation of a library of derivatives with novel substituents at multiple positions on the naphthalene core for structure-activity relationship (SAR) studies. |

| Palladium-Catalyzed Cross-Coupling | Formation of carbon-carbon and carbon-heteroatom bonds, such as in Suzuki or Buchwald-Hartwig reactions. | Attachment of diverse aromatic and aliphatic groups to the amine or naphthalene core to modulate biological activity or electronic properties. |

| Photocatalysis | Use of light to enable novel bond formations under mild conditions. | Introduction of complex functional groups that are incompatible with traditional thermal reaction conditions. |

| Flow Chemistry | Performing reactions in continuous-flow reactors for improved control, safety, and scalability. | Safe and efficient production of key intermediates and final compounds, enabling rapid library synthesis. |

Multi-Targeted Approaches in Biological Activity Research

The traditional "one molecule, one target" paradigm in drug discovery is increasingly being supplemented by multi-target approaches, which recognize that complex diseases often involve multiple biological pathways. nih.gov Future research on this compound should embrace this polypharmacology concept. The naphthalene scaffold is a well-established pharmacophore found in numerous bioactive compounds, suggesting its potential for interacting with multiple biological targets. acs.org

A key future direction is the systematic screening of this compound derivatives against panels of related biological targets, such as various protein kinases, G-protein coupled receptors (GPCRs), or proteases. This approach can identify compounds with a desired polypharmacological profile, which may offer enhanced therapeutic efficacy or a reduced likelihood of drug resistance. For example, research on naphthylimide-based compounds has explored their multi-targeting capabilities for developing broad-spectrum drugs. nih.govresearchgate.net

Computational methods will be instrumental in this endeavor. By using structure-based drug design and molecular docking, researchers can predict the binding of dichloronaphthalenamine derivatives to the active sites of multiple proteins. nih.gov This in silico screening can prioritize the synthesis of compounds most likely to have the desired multi-target activity, saving time and resources. nih.gov The ultimate goal is to design single chemical entities that modulate several disease-relevant targets simultaneously, a strategy that holds significant promise for treating complex illnesses like cancer and neurodegenerative disorders.

Integration of Artificial Intelligence and Machine Learning in Dichloro-Naphthalenamine Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid, data-driven analysis and prediction. ijcrt.orgnih.govmdpi.com The integration of these computational tools is a critical future step for accelerating research on the this compound scaffold.

A primary application will be the development of Quantitative Structure-Activity Relationship (QSAR) models. By synthesizing a foundational library of derivatives and testing their biological activity, researchers can generate the data needed to train ML algorithms. mdpi.com These models can then accurately predict the bioactivity of virtual compounds, allowing for the in silico screening of vast chemical libraries to identify the most promising candidates for synthesis and testing. ijcrt.orggithub.com This approach significantly streamlines the hit-to-lead optimization process.

Generative AI models represent another emerging paradigm. These algorithms can design entirely new molecules from scratch, optimized for specific properties such as high potency against a target and low predicted toxicity. ijcrt.org By providing the this compound scaffold as a starting point, generative models could propose novel, synthetically accessible derivatives with a high probability of success. Furthermore, ML can be used to predict key pharmacological properties, such as absorption, distribution, metabolism, excretion (ADME), and toxicity, early in the discovery process, helping to de-risk candidates before significant resources are invested. researchgate.netspringernature.com

| AI/ML Application | Description | Potential Impact on Research |

| Bioactivity Prediction (QSAR) | ML models are trained on existing data to predict the biological activity of new molecules based on their structural features. ijcrt.orgnih.gov | Rapidly prioritizes virtual compounds for synthesis, focusing resources on molecules with the highest predicted potency. |

| Generative Molecular Design | AI algorithms design novel molecular structures optimized for desired properties (e.g., target binding, drug-likeness). | Proposes innovative derivatives of the scaffold that may not be conceived through traditional medicinal chemistry intuition. |

| ADMET Prediction | Computational models predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of compounds. researchgate.net | Enables early-stage identification of candidates with poor pharmacokinetic or safety profiles, reducing late-stage failures. |

| Virtual Screening | High-throughput computational assessment of large libraries of virtual compounds against a biological target. ijcrt.org | Identifies potential hit compounds from millions of possibilities without the need for physical screening. |

Exploration of Novel Application Areas for the this compound Scaffold

Beyond potential pharmaceutical applications, the unique electronic and structural features of the this compound scaffold make it an intriguing candidate for materials science, particularly in the field of organic electronics. Naphthalene-based compounds, especially naphthalene diimides (NDIs), have been extensively studied as n-type organic semiconductors due to their excellent thermal stability and high electron mobility. gatech.edursc.org

Future research should explore whether the this compound core can be used to construct novel organic electronic materials. The presence of electron-withdrawing chlorine atoms and an electron-donating amine group on the naphthalene ring creates a "push-pull" electronic structure. This intrinsic charge polarization could be beneficial for applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Synthetic chemists could design and create oligomers and polymers incorporating the this compound unit. The tunability of the HOMO/LUMO energy levels, a key parameter for electronic materials, could be achieved by further chemical modification of the scaffold. rsc.org By exploring these non-biological applications, researchers can unlock entirely new avenues for the utilization of this versatile chemical structure, potentially leading to the development of next-generation electronic devices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.